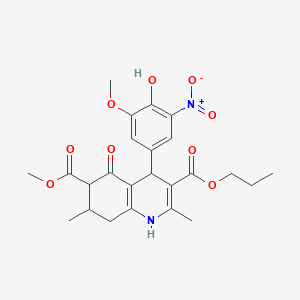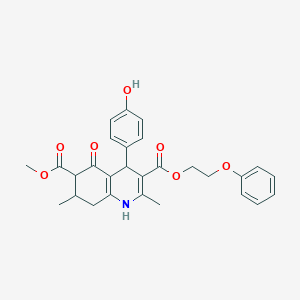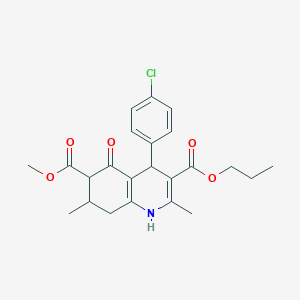![molecular formula C25H23Cl2NO4 B4261743 4-(3,4-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxy-2-azetidinone](/img/structure/B4261743.png)
4-(3,4-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxy-2-azetidinone
Overview
Description
4-(3,4-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxy-2-azetidinone is a compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is commonly referred to as DPEP, and it belongs to the class of azetidinone derivatives. DPEP has been found to exhibit a wide range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of DPEP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for the survival and proliferation of cancer cells. DPEP has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPEP has been found to exhibit a wide range of biochemical and physiological effects that make it a promising candidate for further research. Studies have shown that DPEP exhibits anti-inflammatory, anti-oxidant, and anti-microbial activities. DPEP has also been found to modulate the immune response and improve the function of the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the major advantages of DPEP is its potency and selectivity towards cancer cells. DPEP has been found to exhibit minimal toxicity towards normal cells, which makes it a promising candidate for further research. However, one of the limitations of DPEP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on DPEP. One of the most promising directions is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of DPEP. Another future direction is the investigation of the synergistic effects of DPEP with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of DPEP and to identify potential targets for its therapeutic applications.
Scientific Research Applications
DPEP has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of DPEP is in the treatment of cancer. Studies have shown that DPEP exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells. DPEP has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2NO4/c1-30-21-11-8-16(14-22(21)31-2)12-13-28-23(17-9-10-19(26)20(27)15-17)24(25(28)29)32-18-6-4-3-5-7-18/h3-11,14-15,23-24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIIXLYOVBFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(C2=O)OC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[2-(ethylthio)ethyl] 6-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261719.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261726.png)



